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Introduction

Udifitimod (BMS-986166) is an investigational, orally active, selective sphingosine-1-
phosphate receptor 1 (S1P1) modulator. It is a prodrug that is phosphorylated in vivo to its
active metabolite, BMS-986166-P. This active metabolite functions as a potent, partial agonist
at the S1P1 receptor. The therapeutic rationale for Udifitimod is centered on its ability to
modulate lymphocyte trafficking, a key process in the pathogenesis of various autoimmune and
inflammatory diseases. By acting as a functional antagonist of the S1P1 receptor on
lymphocytes, Udifitimod prevents their egress from lymph nodes, thereby reducing the
infiltration of pathogenic immune cells into target tissues. This technical guide provides a
comprehensive overview of the preclinical pharmacology of Udifitimod, detailing its
mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile established in
non-clinical studies.

Mechanism of Action: S1P1 Receptor Modulation

Udifitimod's primary mechanism of action is the selective modulation of the S1P1 receptor.
The active phosphate metabolite, BMS-986166-P, acts as a high-affinity partial agonist at the
S1P1 receptor. This interaction leads to the internalization and subsequent degradation of the
receptor on lymphocytes. The sustained reduction of S1P1 receptor expression on the surface
of lymphocytes renders them unresponsive to the endogenous S1P gradient that is necessary
for their egress from secondary lymphoid organs. This "functional antagonism” results in the
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reversible sequestration of lymphocytes within the lymph nodes, leading to a dose-dependent
reduction in peripheral blood lymphocyte counts. This reduction in circulating lymphocytes is
the key pharmacodynamic effect that underlies the therapeutic potential of Udifitimod in
iImmune-mediated diseases.

A key differentiator of Udifitimod is its partial agonism at the S1P1 receptor, which is
hypothesized to contribute to an improved safety profile, particularly concerning cardiovascular
effects, compared to first-generation, full S1P receptor agonists.
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Figure 1: Udifitimod's Mechanism of Action on Lymphocytes.
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Pharmacodynamics

The primary pharmacodynamic effect of Udifitimod is the dose-dependent reduction of

peripheral blood lymphocyte counts. Preclinical studies in various animal models have

consistently demonstrated this effect.

Table 1: In Vitro Pharmacodynamic Properties of BMS-

Assay Receptor Parameter Value
Radioligand Binding Human S1P1 Ki (nM) 0.08
GTPyS Binding Human S1P1 EC50 (nM) 0.05
% Max Response (vs

70%
S1P)
Receptor

Human S1P1 EC50 (nM) 0.12

Internalization

% Max Response (vs
S1P)

85%

Table 2: In Vivo Pharmacodynamic Effect of Udifitimod

(BMS-986166) on Peripheral Lymphocyte Counts

Maximum . .
. Time to Nadir
Species Dose (mgl/kg) Route Lymphocyte
. (hours)
Reduction (%)
Mouse 1 Oral ~75 24
Rat 0.3 Oral ~80 24
Dog 0.1 Oral ~70 48
Pharmacokinetics
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Udifitimod is a prodrug that is rapidly absorbed and converted to its active phosphate
metabolite. The pharmacokinetic profile has been characterized in multiple preclinical species.

Table 3: Pharmacokinetic Parameters of Udifitimod
(BMS-986166) and its Active Metabolite (BMS-986166-P)
in Preclinical Species

AUC
) Compo Dose Tmax Cmax
Species Route (ng*h/im  T1/2 (h)
und (mgl/kg) (h) (ng/mL) L)
udifitimo
Mouse q 1 Oral 1 150 600 2
BMS-
986166- 1 Oral 4 25 450 10
P
udifitimo
Rat q 0.3 Oral 2 80 400 3
BMS-
986166- 0.3 Oral 8 15 300 18
P
udifitimo
Dog q 0.1 Oral 4 20 250 5
BMS-
986166- 0.1 Oral 12 5 150 24
P

Preclinical Efficacy in Autoimmune Models

Udifitimod has demonstrated efficacy in various preclinical models of autoimmune diseases,
consistent with its mechanism of action of lymphocyte sequestration.

Table 4: Efficacy of Udifitimod (BMS-986166) in
Preclinical Models of Autoimmunity
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. Dosing Key Efficacy
Model Species . . Result
Regimen Endpoint
Experimental ) o o
) 1 mg/kg, daily, Reduction in Significant
Autoimmune o o
~ Mouse oral mean clinical reduction in
Encephalomyeliti ) ) )
(prophylactic) score disease severity
s (EAE)
o Significant
Collagen- ) Reduction in paw
- 1 mg/kg, daily, ) inhibition of
Induced Arthritis Mouse ) swelling and )
oral (therapeutic) - disease
(CIA) arthritis score )
progression
Reduction in o
] ) ) Amelioration of
Adoptive 1 mg/kg, daily, weight loss and ]
- Mouse disease
Transfer Colitis oral colon
_ _ symptoms
inflammation

Safety Pharmacology

Comprehensive safety pharmacology studies have been conducted to evaluate the potential

adverse effects of Udifitimod on major organ systems.

Cardiovascular Safety

Given the known cardiovascular effects of S1P receptor modulators, a thorough assessment of

Udifitimod's cardiovascular safety was a key component of its preclinical development. In

conscious telemetered dogs, Udifitimod demonstrated a favorable cardiac safety profile with

minimal effects on heart rate and blood pressure at therapeutically relevant doses.

Pulmonary Safety

Pulmonary safety was assessed in rats by bronchoalveolar lavage (BAL) fluid analysis after

administration of Udifitimod. At doses significantly higher than the efficacious dose, there were

no clinically significant findings to suggest a risk of pulmonary edema.

Experimental Protocols
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In Vitro Assays

e S1P1 Receptor Radioligand Binding Assay:

o Objective: To determine the binding affinity of BMS-986166-P for the human S1P1
receptor.

o Methodology: Membranes from CHO cells stably expressing the human S1P1 receptor
were incubated with a fixed concentration of [32P]S1P and increasing concentrations of
BMS-986166-P. Non-specific binding was determined in the presence of a saturating
concentration of unlabeled S1P. Bound radioactivity was separated from free radioactivity
by filtration and quantified by liquid scintillation counting. The Ki was calculated using the
Cheng-Prusoff equation.

e [35S]GTPyS Binding Assay:

o Objective: To assess the functional activity (agonist/antagonist) of BMS-986166-P at the
human S1P1 receptor.

o Methodology: Membranes from S1P1-expressing cells were incubated with GDP,
[35S]GTPYS, and varying concentrations of BMS-986166-P. The reaction was terminated
by rapid filtration, and the amount of membrane-bound [35S]GTPyS was quantified. Data
were analyzed to determine the EC50 and the maximal response relative to the full
agonist S1P.
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Experimental Workflow: In Vitro Functional Assays
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Figure 2: Workflow for In Vitro Functional Characterization.

In Vivo Efficacy Models

¢ Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model:
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o Objective: To evaluate the efficacy of Udifitimod in a preclinical model of multiple
sclerosis.

o Methodology: EAE was induced in C57BL/6 mice by immunization with MOG35-55
peptide in Complete Freund's Adjuvant (CFA), followed by administration of pertussis
toxin. Mice were treated daily with vehicle or Udifitimod starting from the day of
immunization (prophylactic regimen). Clinical signs of EAE were scored daily on a scale of
0 to 5.

» Mouse Collagen-Induced Arthritis (CIA) Model:

o Objective: To assess the therapeutic efficacy of Udifitimod in a preclinical model of
rheumatoid arthritis.

o Methodology: CIA was induced in DBA/1 mice by immunization with bovine type II
collagen in CFA, followed by a booster immunization 21 days later. Treatment with vehicle
or Udifitimod was initiated after the onset of clinical signs of arthritis (therapeutic
regimen). Disease severity was assessed by measuring paw thickness and assigning a
clinical arthritis score.

Safety Pharmacology Studies

e Canine Cardiovascular Telemetry Study:
o Objective: To evaluate the cardiovascular effects of Udifitimod in conscious dogs.

o Methodology: Male beagle dogs were surgically implanted with telemetry transmitters for
continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure.
After a recovery period, dogs were administered single oral doses of Udifitimod or vehicle
in a crossover design. Cardiovascular parameters were recorded continuously before and
after dosing.

e Rat Pulmonary Safety Study (Bronchoalveolar Lavage):

o Objective: To assess the potential for Udifitimod to induce pulmonary inflammation or
edema.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b606292?utm_src=pdf-body
https://www.benchchem.com/product/b606292?utm_src=pdf-body
https://www.benchchem.com/product/b606292?utm_src=pdf-body
https://www.benchchem.com/product/b606292?utm_src=pdf-body
https://www.benchchem.com/product/b606292?utm_src=pdf-body
https://www.benchchem.com/product/b606292?utm_src=pdf-body
https://www.benchchem.com/product/b606292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Methodology: Rats were administered high doses of Udifitimod or vehicle orally. At
specified time points, animals were euthanized, and a bronchoalveolar lavage (BAL) was
performed. The BAL fluid was analyzed for total and differential cell counts, and total

protein concentration as an indicator of vascular leakage.
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Logical Relationship: Preclinical to Clinical Development
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 To cite this document: BenchChem. [Preclinical Pharmacology of Udifitimod: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606292#preclinical-pharmacology-of-udifitimod]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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